N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, which is known for its biological activity, and a phenoxyacetamido group, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxyacetamido intermediate: This step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 2-amino-4-methoxybenzoic acid to form the phenoxyacetamido intermediate.
Coupling with benzofuran: The phenoxyacetamido intermediate is then coupled with 1-benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioethers.
Scientific Research Applications
N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzofuran core can intercalate with DNA or interact with proteins, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-(diethylamino)phenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(3,4-dichlorophenyl)acetamide
- 2-(4-chloro-3-methylphenoxy)-N-(4-(4-morpholinyl)phenyl)acetamide
Uniqueness
N-{4-[2-(4-chloro-3,5-dimethylphenoxy)acetamido]-2-methoxyphenyl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a phenoxyacetamido group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[4-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5/c1-15-10-19(11-16(2)25(15)27)33-14-24(30)28-18-8-9-20(22(13-18)32-3)29-26(31)23-12-17-6-4-5-7-21(17)34-23/h4-13H,14H2,1-3H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFRGTFGSZUPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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